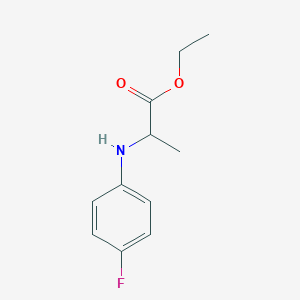![molecular formula C19H13Cl3F3N3OS B2497055 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 321553-45-1](/img/structure/B2497055.png)
5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves multi-step chemical reactions, starting from basic pyrazole carbaldehydes. For example, Vilkauskaitė et al. (2011) describe the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions, leading to various pyrazole derivatives through subsequent chemical transformations (Vilkauskaitė, Šačkus, & Holzer, 2011). Similarly, Hu et al. (2010) reported the synthesis of novel pyrazole carbaldehydes using the Vilsmeier-Haack reagent, highlighting the versatility of synthesis approaches for such compounds (Hu, Ge, Ding, & Zhang, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray diffraction methods, revealing intricate details about the spatial arrangement of atoms within the molecule. Xu and Shi (2011) detailed the crystal structure of a pyrazole carbaldehyde, showing how its aldehydic fragment aligns almost coplanar with the adjacent pyrazole ring, providing insights into the molecule's three-dimensional conformation (Xu & Shi, 2011).
Chemical Reactions and Properties
Chemical properties of pyrazole derivatives include their reactivity in various chemical reactions, such as condensation, cyclocondensation, and nucleophilic substitution. For instance, Tayebi et al. (2011) explored the use of sulfuric acid derivatives as catalysts for condensation reactions involving aromatic aldehydes and pyrazolones, indicating the compounds' reactive nature and potential for forming diverse chemical structures (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Sonogashira-Type Reactions : This compound is used as a precursor in Sonogashira-type cross-coupling reactions. It leads to the synthesis of 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are then converted into various pyrazole derivatives, demonstrating its utility in complex organic synthesis (Vilkauskaitė, Šačkus, & Holzer, 2011).
Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines : The compound is used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. This includes microwave-assisted reactions under Sonogashira-type conditions, showcasing its role in the development of novel chemical entities (Palka et al., 2014).
Synthesis of Reduced Bipyrazoles : This compound is a key precursor in the synthesis of reduced bipyrazoles and related structures, offering insights into new ways of molecular assembly and structural formation in organic chemistry (Cuartas et al., 2017).
Development of Antimicrobial Agents : It has been used in the synthesis of pyrazole derivatives with potential antimicrobial properties. This highlights its role in the development of new pharmaceutical agents (Bhat et al., 2016).
Catalysis : The compound is involved in catalysis, specifically in the synthesis of bis(pyrazolones), demonstrating its utility in facilitating chemical reactions (Tayebi et al., 2011).
Molecular Structure and Characterization
Crystallographic Studies : Crystal structure determination of derivatives of this compound has been conducted, providing valuable information on molecular geometry and intermolecular interactions, which is crucial for understanding its chemical behavior (Xu & Shi, 2011).
Molecular Rearrangements : Research into the molecular rearrangements of derivatives of this compound offers insights into the dynamics of chemical transformations and stability, which are essential for designing effective synthetic pathways (L'abbé et al., 1990).
Propriétés
IUPAC Name |
(E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3F3N3OS/c1-28-18(30-13-5-3-12(20)4-6-13)14(17(27-28)19(23,24)25)9-26-29-10-11-2-7-15(21)16(22)8-11/h2-9H,10H2,1H3/b26-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPIOWVJWNOCSR-JQAMDZJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=CC(=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=CC(=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


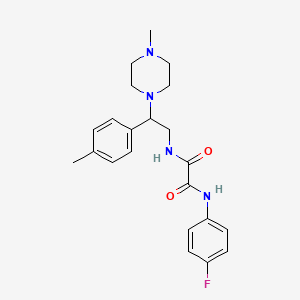
![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide](/img/structure/B2496974.png)
![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)
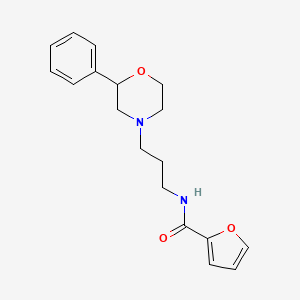
![2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine](/img/structure/B2496978.png)
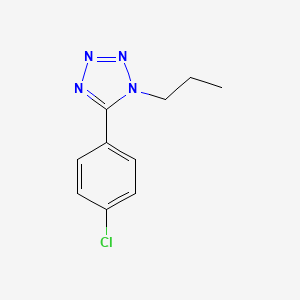
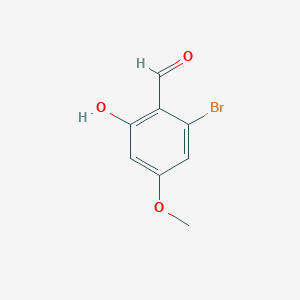
![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2496983.png)
![5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496984.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496988.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2496992.png)
![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2496994.png)
